molecular formula C16H16N6O3 B279900 N-methyl-2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide

N-methyl-2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide

Cat. No.: B279900
M. Wt: 340.34 g/mol
InChI Key: XRKKYRSZRJOEDN-UHFFFAOYSA-N
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Description

N-methyl-2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide is a complex organic compound featuring a pyrazole ring system. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of N-methyl-2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide typically involves the condensation of appropriate pyrazole derivatives with acetamide precursors under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-methyl-2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyrazole ring can bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives such as:

  • 1-phenyl-3-methyl-5-pyrazolone
  • 3,5-dimethyl-1H-pyrazole
  • 4-nitro-1H-pyrazole

Properties

Molecular Formula

C16H16N6O3

Molecular Weight

340.34 g/mol

IUPAC Name

N-methyl-2-(4-nitropyrazol-1-yl)-N-[(4-pyrazol-1-ylphenyl)methyl]acetamide

InChI

InChI=1S/C16H16N6O3/c1-19(16(23)12-20-11-15(9-18-20)22(24)25)10-13-3-5-14(6-4-13)21-8-2-7-17-21/h2-9,11H,10,12H2,1H3

InChI Key

XRKKYRSZRJOEDN-UHFFFAOYSA-N

SMILES

CN(CC1=CC=C(C=C1)N2C=CC=N2)C(=O)CN3C=C(C=N3)[N+](=O)[O-]

Canonical SMILES

CN(CC1=CC=C(C=C1)N2C=CC=N2)C(=O)CN3C=C(C=N3)[N+](=O)[O-]

Origin of Product

United States

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